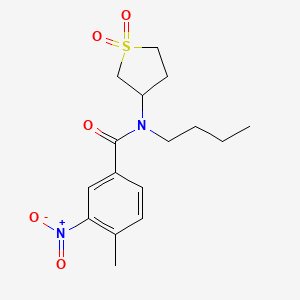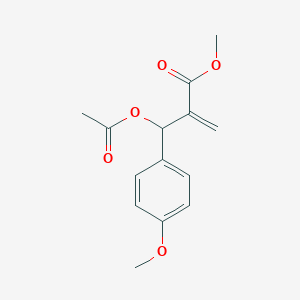
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H23N3O5S and its molecular weight is 525.58. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- c-Met Kinase Inhibition : Compound 6f has been evaluated for its antiproliferative activity against cancer cell lines, including MCF-7, HT-29, and A549. It shows moderate-to-good antiproliferative effects against MCF-7 and A549 cells. Additionally, it inhibits c-Met kinase activity with an IC50 < 10 µM, making it a promising candidate .
- EMT is a critical process in cancer progression. Compound 6f’s inhibition of c-Met, a receptor tyrosine kinase involved in EMT, suggests its relevance in modulating this transition .
- c-Met overexpression and mutations are observed in various cancers. Compound 6f, when co-administered with other kinase inhibitors (e.g., EGFR inhibitors), may enhance efficacy and reverse resistance .
- Compound 6f binds to Met1160 in the hinge region of c-Met. Molecular dynamics simulations confirm this binding mode, providing insights for drug design .
- Related compounds, such as 2,4-dichlorophenoxyacetamide-chalcones, have been synthesized and evaluated for their kinase inhibitory properties. These derivatives offer potential avenues for drug development .
Anticancer Properties
Epithelial–Mesenchymal Transition (EMT)
Resistance Reversal and Combination Therapy
Molecular Docking Studies
Chemical Derivatives
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the addition of the phenyl and sulfanyl groups. The final step involves the addition of the carboxamide group.", "Starting Materials": [ "2,5-dimethoxyaniline", "4-phenoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "acetic anhydride", "ammonium hydroxide", "acetic acid", "sodium bicarbonate", "N,N-dimethylformamide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "4-aminobenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethoxy-N-(4-phenoxyphenyl)benzamide by reacting 2,5-dimethoxyaniline with 4-phenoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid.", "Step 2: Synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)thio-1H-quinazoline-2-carboxamide by reacting 2,5-dimethoxy-N-(4-phenoxyphenyl)benzamide with thiourea and ethyl acetoacetate in the presence of sodium ethoxide.", "Step 3: Synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanyl-1H-quinazoline-7-carboxamide by reacting 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)thio-1H-quinazoline-2-carboxamide with sulfuric acid and sodium bicarbonate in N,N-dimethylformamide.", "Step 4: Synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide by reacting 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanyl-1H-quinazoline-7-carboxamide with N,N'-dicyclohexylcarbodiimide and 4-aminobenzoic acid in the presence of triethylamine." ] } | |
Número CAS |
403720-23-0 |
Fórmula molecular |
C29H23N3O5S |
Peso molecular |
525.58 |
Nombre IUPAC |
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H23N3O5S/c1-35-22-13-15-26(36-2)25(17-22)32-28(34)23-14-8-18(16-24(23)31-29(32)38)27(33)30-19-9-11-21(12-10-19)37-20-6-4-3-5-7-20/h3-17H,1-2H3,(H,30,33)(H,31,38) |
Clave InChI |
UPYHGHDSFYVORW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)


![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)
